molecular formula C11H16BClN2O2 B1458500 (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid CAS No. 1704063-47-7

(3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid

Cat. No. B1458500
CAS RN: 1704063-47-7
M. Wt: 254.52 g/mol
InChI Key: BRTCFFVYWUICEJ-UHFFFAOYSA-N
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Description

“(3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid” is a chemical compound. It is related to 3-Chloro-2-(4-methylpiperidin-1-yl)aniline and 3-Pyridinylboronic acid , which are used in various chemical reactions .


Synthesis Analysis

The synthesis of this compound could potentially involve Suzuki-Miyaura cross-coupling reactions . This is a type of reaction where an organoboron compound (like a boronic acid) is coupled with an organic halide using a palladium catalyst .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C12H17ClN2/c1-9-5-7-15 (8-6-9)12-10 (13)3-2-4-11 (12)14/h2-4,9H,5-8,14H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), and nitrogen (N) atoms.


Chemical Reactions Analysis

This compound, like other boronic acids, can participate in various chemical reactions. For instance, it can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions . It can also participate in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .

Scientific Research Applications

Synthetic Chemistry Applications

Boronic acids, including derivatives similar to “(3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid” , are pivotal in organic synthesis, especially in cross-coupling reactions. These compounds serve as versatile intermediates for creating complex molecular architectures. For instance, they are essential in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures through the reaction with aryl halides or vinyl halides under palladium catalysis. This methodology is critical for constructing pharmacophores and agrochemical frameworks due to its efficiency, tolerance to functional groups, and environmental friendliness (Daykin et al., 2010).

Material Science and Fluorescence Probes

Boronic acid derivatives are also explored for their potential in material science, including the development of fluorescent probes for detecting biological and chemical agents. For example, BODIPY-based fluorescent probes incorporating pyridinyl boronic acids have been designed for the selective detection of analytes, showcasing the utility of these compounds in creating highly sensitive and selective sensors for biological and environmental applications (Jin et al., 2019).

Pharmaceutical Research

In pharmaceutical research, boronic acids are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). They have been used to create complex molecules with potential therapeutic applications, including anticancer and antibacterial agents. The flexibility in the functionalization of the pyridine ring, as seen with boronic acid derivatives, allows for the tailored synthesis of compounds designed to interact with specific biological targets (Bouillon et al., 2003).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically carbon atoms in organic compounds .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the mode of action of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid involves its interaction with a palladium catalyst . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium forms a new bond with an electrophilic organic group . In transmetalation, the boronic acid transfers an organic group from boron to palladium .

Biochemical Pathways

In general, suzuki–miyaura cross-coupling reactions can be used to synthesize a wide variety of organic compounds , potentially affecting multiple biochemical pathways depending on the specific compounds synthesized.

Result of Action

The result of the action of this compound in Suzuki–Miyaura cross-coupling reactions is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The action of this compound in Suzuki–Miyaura cross-coupling reactions can be influenced by various environmental factors. The reactions are known for their mild and functional group tolerant conditions , suggesting that they can be carried out in a variety of environments.

Biochemical Analysis

Biochemical Properties

(3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic chemistry . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to alterations in cellular functions. For instance, it may inhibit or activate certain signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules. The boronic acid group can interact with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in changes in the enzyme’s conformation and activity, thereby influencing biochemical pathways. Additionally, the compound can affect gene expression by binding to DNA or RNA, altering the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell signaling, gene expression, and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular functions, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage, organ toxicity, and systemic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, it may inhibit or activate enzymes involved in the synthesis and degradation of biomolecules, leading to changes in metabolite concentrations .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells. Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical activity .

properties

IUPAC Name

[3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BClN2O2/c1-8-3-6-15(7-4-8)11-10(13)9(12(16)17)2-5-14-11/h2,5,8,16-17H,3-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTCFFVYWUICEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)N2CCC(CC2)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid

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